molecular formula C7H4BrFN2 B12941447 3-Bromo-6-fluoro-3H-indazole

3-Bromo-6-fluoro-3H-indazole

Cat. No.: B12941447
M. Wt: 215.02 g/mol
InChI Key: DLNCAGCYEFEJFF-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 3 and 6 positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-3H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-3H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-fluoro-3H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-3H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indazole scaffold .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-fluoro-3H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-6-fluoro-3H-indazole

InChI

InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3,7H

InChI Key

DLNCAGCYEFEJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=NC2Br

Origin of Product

United States

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